molecular formula C22H25N5S B4179117 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine

2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine

Cat. No. B4179117
M. Wt: 391.5 g/mol
InChI Key: PHKAITMLWITDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine, also known as BZT-Indole, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine in lab experiments is its potential therapeutic applications in the treatment of various diseases. This compound has been shown to have anticancer, anti-Alzheimer's, and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine. One direction is to further explore its potential therapeutic applications in the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with the sigma-1 receptor. Additionally, future research could focus on developing more potent and selective analogs of this compound for use in lab experiments and potential clinical applications.
Conclusion:
This compound is a chemical compound that has been studied for its potential therapeutic applications in the treatment of various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its analogs in the field of medicine.

Scientific Research Applications

2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5S/c1-3-26(4-2)14-15-28-22-23-21-20(24-25-22)18-12-8-9-13-19(18)27(21)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKAITMLWITDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC2=C(C3=CC=CC=C3N2CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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